molecular formula C26H41NNa4O10S B12745983 Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecenyl-, tetrasodium salt CAS No. 81869-18-3

Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecenyl-, tetrasodium salt

Cat. No.: B12745983
CAS No.: 81869-18-3
M. Wt: 651.6 g/mol
InChI Key: OVSNCCHFVLZIHF-GVRTZLACSA-J
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Description

Systematic IUPAC Nomenclature and CAS Registry Number Assignment

The systematic IUPAC name for this compound is derived from its aspartic acid backbone, modified with a 3-carboxy-1-oxo-3-sulfopropyl group and an octadecenyl chain. The full name reflects the substitution pattern: the aspartic acid’s amino group is doubly substituted with the sulfopropyl and octadecenyl moieties, while the tetrasodium counterions neutralize the sulfonate and carboxylate groups.

The CAS Registry Number 81869-18-3 uniquely identifies this compound in chemical databases. Alternative names include tetrasodium dicarboxyethyl stearyl sulfosuccinamate and N-(3-carboxy-1-oxosulfopropyl)-N-octadecenyl-L-aspartic acid, tetrasodium salt, though these are not IUPAC-compliant.

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula C₂₆H₄₅NO₁₀S·4Na indicates a carbon skeleton with 26 carbons, including an octadecenyl (C₁₈H₃₃) chain, a sulfosuccinamate group (C₄H₄O₇S), and an aspartic acid residue (C₄H₅NO₄). The unsaturated octadecenyl chain introduces a cis or trans double bond, though its exact position (e.g., 1-octadecenyl) requires further spectroscopic validation.

Stereochemically, the aspartic acid moiety adopts the L-configuration at its α-carbon, as evidenced by the chiral center in the SMILES notation ([C@@H]). This configuration influences the compound’s intermolecular interactions and biodegradability.

Property Value
Molecular Formula C₂₆H₄₅NO₁₀S·4Na
CAS Number 81869-18-3
Stereochemistry L-Aspartic acid configuration

Comparative Structural Analysis with Related Sulfosuccinate Derivatives

This compound belongs to the sulfosuccinate surfactant family but differs from common analogs like dioctyl sulfosuccinate sodium salt (DOSS, CAS 577-11-7) in three key aspects:

  • Backbone Complexity : Unlike DOSS’s succinic acid core, this compound integrates aspartic acid, introducing additional carboxylate groups and chiral centers.
  • Alkyl Chain Features : The octadecenyl chain (C₁₈H₃₃) is longer and unsaturated compared to DOSS’s branched 2-ethylhexyl groups (C₈H₁₇).
  • Charge Distribution : Tetrasodium neutralization (vs. disodium in DOSS) accommodates multiple anionic sites, enhancing water solubility.

The table below highlights structural differences:

Compound Backbone Alkyl Chain Counterions
Aspartic acid derivative Aspartic acid Octadecenyl (C₁₈H₃₃) Tetrasodium
DOSS (CAS 577-11-7) Succinic acid 2-Ethylhexyl (C₈H₁₇) Disodium
Disodium 1-octadecyl sulfosuccinate Succinic acid Octadecyl (C₁₈H₃₇) Disodium

The aspartic acid derivative’s extended alkyl chain and carboxylate groups enable unique micellar behavior, while its unsaturation may reduce crystallization tendencies compared to saturated analogs.

Properties

CAS No.

81869-18-3

Molecular Formula

C26H41NNa4O10S

Molecular Weight

651.6 g/mol

IUPAC Name

tetrasodium;(2S)-2-[(3-carboxylato-3-sulfonatopropanoyl)-[(E)-octadec-1-enyl]amino]butanedioate

InChI

InChI=1S/C26H45NO10S.4Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(21(25(31)32)19-24(29)30)23(28)20-22(26(33)34)38(35,36)37;;;;/h17-18,21-22H,2-16,19-20H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H,35,36,37);;;;/q;4*+1/p-4/b18-17+;;;;/t21-,22?;;;;/m0..../s1

InChI Key

OVSNCCHFVLZIHF-GVRTZLACSA-J

Isomeric SMILES

CCCCCCCCCCCCCCCC/C=C/N([C@@H](CC(=O)[O-])C(=O)[O-])C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCC=CN(C(CC(=O)[O-])C(=O)[O-])C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

physical_description

Liquid

Origin of Product

United States

Preparation Methods

Activation of Aspartic Acid

L-Aspartic acid is activated at its α-carboxylic acid group to enhance reactivity for subsequent substitutions. This typically involves:

  • Reagents : Thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC).
  • Conditions : Anhydrous solvent (e.g., dichloromethane) under inert atmosphere.

Sulfopropyl Group Introduction

The activated aspartic acid undergoes nucleophilic substitution with 3-sulfopropanoic acid derivatives:

  • Reaction Type : Nucleophilic acyl substitution.
  • Key Reagent : Sodium 3-mercapto-1-propanesulfonate or analogous sulfonating agents.
  • Outcome : Formation of the N-(3-carboxy-1-oxo-3-sulfopropyl) intermediate.

Alkylation with Octadecenyl Chain

The intermediate is alkylated with an octadecenyl group (C₁₈H₃₅) via esterification or amidation:

  • Reagent : Octadecenyl bromide or chloride.
  • Conditions : Polar aprotic solvent (e.g., DMF), elevated temperature (60–80°C).

Neutralization to Tetrasodium Salt

The final product is neutralized with sodium hydroxide to replace acidic protons with sodium ions:

  • Stoichiometry : 4 equivalents of NaOH per molecule.
  • Purification : Recrystallization or column chromatography to achieve >95% purity.

Key Data and Parameters

Parameter Value/Detail Source
Molecular Formula C₂₆H₄₁NNa₄O₁₀S
Molecular Weight 651.6–651.6 g/mol
Key Functional Groups Carboxylate, sulfonate, octadecenyl
Purification Methods Recrystallization, chromatography

Reaction Optimization Notes

  • Yield Improvements : Use of coupling agents (e.g., EDC/HOBt) during sulfopropyl introduction increases efficiency.
  • Stereochemistry : The (2S)-configuration of aspartic acid is retained, critical for biological compatibility.
  • Scalability : Reactions are performed under reflux with stirring for industrial-scale production.

Challenges and Solutions

Chemical Reactions Analysis

Oxidation Reactions

The sulfopropyl group (-SO₃⁻) and unsaturated octadecenyl chain are primary sites for oxidation:

  • Sulfopropyl Oxidation : The sulfonic acid moiety can undergo further oxidation to form sulfones (R-SO₂-R) under strong oxidizing conditions. Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media are typically employed.

  • Octadecenyl Chain Oxidation : The double bond in the octadecenyl group is susceptible to epoxidation (using peracids like mCPBA) or cleavage (via ozonolysis) .

Key Products :

Reaction SiteReagentsMajor Product
SulfopropylH₂O₂/KMnO₄Sulfones
OctadecenylmCPBAEpoxide

Reduction Reactions

Reductive transformations target the sulfopropyl and carboxylic acid groups:

  • Sulfopropyl Reduction : The sulfonate group can be reduced to a thiol (-SH) using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under controlled conditions.

  • Carboxylic Acid Reduction : The carboxylate groups may be reduced to primary alcohols (-CH₂OH) via lithium aluminum hydride, though steric hindrance from the octadecenyl chain may limit efficiency .

Conditions and Outcomes :

Functional GroupReducing AgentProduct
-SO₃⁻LiAlH₄-SH
-COO⁻LiAlH₄-CH₂OH

Substitution Reactions

The sulfopropyl group participates in nucleophilic substitution (SN2) reactions due to its electron-withdrawing nature:

  • Sulfonate Displacement : Amines or thiols can replace the sulfonate group, forming sulfonamides or thioethers. For example, reaction with ethylenediamine yields a bifunctional sulfonamide derivative.

Example Reaction :

Compound+H2N-CH2CH2NH2Sulfonamide Derivative+Byproducts\text{Compound} + \text{H}_2\text{N-CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{Sulfonamide Derivative} + \text{Byproducts}

Acid-Base Reactions

The tetrasodium salt form indicates the presence of deprotonated carboxylic and sulfonic acid groups. Protonation with strong acids (e.g., HCl) regenerates the free acid form, altering solubility and reactivity .

Equilibrium Example :

C26H41NNa4O10S+4HClC26H45NO10S+4NaCl\text{C}_{26}\text{H}_{41}\text{NNa}_4\text{O}_{10}\text{S} + 4\text{HCl} \rightarrow \text{C}_{26}\text{H}_{45}\text{NO}_{10}\text{S} + 4\text{NaCl}

Esterification and Amidation

The carboxylic acid groups can undergo esterification (with alcohols) or amidation (with amines), though the tetrasodium salt form requires prior protonation for reactivity.

Typical Reagents :

  • Esterification : Methanol (CH₃OH) with H₂SO₄ catalyst.

  • Amidation : Ethylenediamine under peptide coupling conditions (e.g., EDC/NHS).

Stability and Degradation

The compound exhibits limited thermal stability above 150°C, undergoing decomposition to sodium sulfate, carbon dioxide, and hydrocarbon fragments . Hydrolytic degradation under acidic or alkaline conditions cleaves ester and amide linkages.

Scientific Research Applications

Chemistry

Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecenyl-, tetrasodium salt serves as a reagent in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules.

Reactions

  • Oxidation : Can be oxidized to form sulfoxides or sulfones.
  • Reduction : Reduction can convert the sulfopropyl group to a thiol group.
  • Substitution : The compound can participate in nucleophilic substitution reactions.

Biology

In biological research, this compound is studied for its role in cellular metabolism and signaling pathways. Its interaction with thiol-containing enzymes may inhibit their activity, impacting metabolic processes.

Medicine

The compound is under investigation for potential therapeutic effects, including:

  • Anti-inflammatory properties : May reduce inflammation in various conditions.
  • Antioxidant effects : Could protect cells from oxidative stress.

Industry

In industrial applications, aspartic acid derivative is utilized in the production of:

  • Surfactants : Enhances the effectiveness of cleaning products.
  • Detergents : Improves cleaning efficiency.
  • Specialty chemicals : Used in formulations requiring specific chemical properties.

Case Study 1: Antioxidant Activity

A study examined the antioxidant properties of aspartic acid derivatives, including the tetrasodium salt variant. Results indicated significant free radical scavenging activity, suggesting potential applications in food preservation and cosmetics.

Case Study 2: Surfactant Efficacy

Research focused on the use of aspartic acid derivatives in surfactant formulations demonstrated improved emulsification properties compared to traditional surfactants. This finding supports its application in personal care products.

Mechanism of Action

The mechanism of action of Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecen-1-yl-, sodium salt (1:4) involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence cellular signaling pathways, and alter metabolic processes. Its sulfopropyl group is known to interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the octadecenyl chain can integrate into lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

DL-Aspartic Acid, N-(3-Carboxy-1-Oxo-3-Sulfopropyl)-N-Octadecyl-, Tetrasodium Salt (AER)

  • Structural Difference : The octadecenyl (unsaturated C18) group in the target compound contrasts with the saturated octadecyl (C18) chain in AER (CAS: 38916-42-6 vs. related octadecyl derivatives) .
  • Functional Impact: The unsaturated chain enhances solubility in hydrophobic matrices, making the target compound more effective in emulsifying pesticides .

Aspartic Acid Derivatives with Sulfopropyl Modifications

  • Examples :
    • CAS 3401-73-8 : L-Aspartic acid, N-(3-carboxy-2-sulfopropyl)-N-octadecyl, tetrasodium salt.
    • CAS 37767-39-8 : L-Aspartic acid, N-(3-carboxy-1-oxosulfopropyl)-N-octadecyl, tetrasodium salt.
  • Key Differences :
    • The position of sulfopropyl substitution (1-oxo vs. 2-sulfo) affects chelation capacity and pH stability. Derivatives with 1-oxo groups exhibit stronger metal-binding properties but lower hydrolytic stability in alkaline conditions .
    • Hydrolysis rates of methyl esters in related aspartic acid derivatives (e.g., N-benzoyl-L-aspartyl methyl ester) are 1–3 orders of magnitude slower than membrane-bound methyl groups, suggesting higher stability for sulfopropyl-modified salts .

Functional Comparison with Non-Aspartic Acid Chelators

Tetrasodium Hydroxyiminodisuccinate (HIDS4Na)

  • Structure: A branched aspartic acid derivative with hydroxyimino and dicarboxyethyl groups (CAS: 141656-02-2) .
  • Performance: Chelation Capacity: HIDS4Na binds Ca²⁺ and Mg²⁺ more effectively (log K ~8.5) than the target compound (log K ~6.5–7.0) due to its multiple carboxylate and hydroxyimino groups . Biodegradability: Both compounds are marketed as "green" chelators, but HIDS4Na achieves >90% biodegradation in 28 days, while data for the target compound are less documented .

Pharmaceutical Aspartic Acid Derivatives

  • Examples :
    • Acetyl Asparaginic Acid : Used in antihypoxant therapies, showing superior efficacy to succinate derivatives in mitigating sodium nitrite-induced methemoglobinemia .
    • EDDS Lyase-Derived l-Aspartic Acid : Applied in synthesizing bioactive molecules (e.g., antibiotics, enzyme inhibitors) via biocatalytic pathways .
  • Contrast : The target compound lacks documented pharmacological activity, reflecting its specialized industrial use.

Q & A

Basic Research Questions

Q. What in vitro assays are recommended for evaluating the estrogenic activity of this compound?

  • Methodological Answer : Cytosol competitive binding assays and liver slice vitellogenin (Vtg) mRNA expression assays are standard methods.

  • Competitive Binding Assay : Incubate the compound with estrogen receptors (ER) and a labeled ligand (e.g., estradiol, E2). Measure displacement using radiolabeled tracers and generate competitive binding curves. Triplicate runs with mean ± SEM are critical for reproducibility .
  • Liver Slice Assay : Expose liver slices to the compound (alone or with E2) and quantify Vtg mRNA via RT-qPCR. Use technical replicates (n=5) and include solvent controls to normalize results. Non-linear responses may indicate partial agonist/antagonist effects .

Q. How does the compound interact with metal ions in chelation studies?

  • Methodological Answer : The sulfopropyl and carboxylate groups enable chelation of divalent cations (e.g., Ca²⁺, Mg²⁺, Fe³⁺).

  • Titration Experiments : Use potentiometric titrations under varying pH conditions to determine stability constants. Compare with EDTA or HIDS4Na (a structural analog) to assess relative efficacy .
  • Spectroscopic Analysis : Monitor UV-Vis or fluorescence changes upon metal binding. For example, iron chelation can be quantified via ferrozine assays by measuring free Fe²⁺ remaining in solution .

Q. What are the environmental implications of its use as a pesticide inert ingredient?

  • Methodological Answer : While commercial applications are excluded, research on environmental fate should focus on:

  • Biodegradability : Use OECD 301/302 guidelines to test aerobic/anaerobic degradation in soil/water systems.
  • Aquatic Toxicity : Conduct Daphnia magna or zebrafish embryo assays to evaluate acute/chronic effects. The compound’s sulfonic acid group may enhance water solubility, increasing bioavailability .

Advanced Research Questions

Q. How can non-linear Ki assay slopes in receptor binding studies be resolved?

  • Methodological Answer : Non-linear Scatchard replots (Panel C in ) suggest non-competitive inhibition or allosteric modulation.

  • Mechanistic Studies : Perform saturation binding assays with varying ER concentrations to distinguish competitive vs. allosteric binding.
  • Computational Modeling : Use software like GraphPad Prism to fit data to two-site or allosteric models. Include negative controls (e.g., ERα/ERβ-specific ligands) to validate specificity .

Q. What experimental designs optimize detection of low-concentration metabolites in toxicokinetic studies?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Couple LC-HRMS with stable isotope labeling to trace metabolites. Use collision-induced dissociation (CID) to identify sulfonated or carboxylated derivatives.
  • Microsomal Incubations : Incubate the compound with liver microsomes (human/rat) and NADPH cofactors. Monitor phase I/II metabolism via time-course sampling. Include cytochrome P450 inhibitors (e.g., ketoconazole) to elucidate metabolic pathways .

Q. How do structural modifications (e.g., sulfopropyl vs. hydroxy groups) influence bioactivity?

  • Methodological Answer :

  • Comparative Chelation Studies : Synthesize analogs (e.g., replacing sulfopropyl with hydroxy groups) and test metal-binding capacity via isothermal titration calorimetry (ITC).
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to assess how substituents affect binding entropy/enthalpy. For example, the sulfopropyl group may enhance ER binding via hydrogen bonding with Arg394 in ERα .

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